molecular formula C22H40N2 B7771192 N,N'-Bis(1-methylheptyl)-p-phenylenediamine CAS No. 28633-36-5

N,N'-Bis(1-methylheptyl)-p-phenylenediamine

Cat. No.: B7771192
CAS No.: 28633-36-5
M. Wt: 332.6 g/mol
InChI Key: APTGHASZJUAUCP-UHFFFAOYSA-N
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Description

N,N'-Bis(1-methylheptyl)-p-phenylenediamine (CAS 103-96-8) is a substituted p-phenylenediamine (PPD) derivative with branched alkyl chains (1-methylheptyl groups) attached to the nitrogen atoms. It is primarily used as an antioxidant in polymers, such as polyolefins and rubber, to prevent oxidative degradation during processing and service . Common trade names include Santoflex 217 and UOP 288 . Its safety profile includes skin/eye irritation and environmental toxicity (GHS hazard classes 2 and 4) .

Properties

IUPAC Name

1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
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InChI

InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
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InChI Key

APTGHASZJUAUCP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
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Molecular Formula

C22H40N2
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DSSTOX Substance ID

DTXSID5051523
Record name N,N'-Di(octan-2-yl)benzene-1,4-diamine
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Molecular Weight

332.6 g/mol
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Physical Description

White solid; [HSDB] Reddish-brown liquid; [MSDSonline]
Record name Di-2-octyl-p-phenylenediamine
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Boiling Point

190 °C (40 Pa)
Record name DI-2-OCTYL-P-PHENYLENEDIAMINE
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Vapor Pressure

0.00000052 [mmHg]
Record name Di-2-octyl-p-phenylenediamine
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Color/Form

White solid

CAS No.

103-96-8, 28633-36-5
Record name N,N′-Bis(1-methylheptyl)-p-phenylenediamine
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Record name N,N'-DI-SEC-OCTYL-P-PHENYLENEDIAMINE
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Preparation Methods

Aldehyde-Amine Coupling

Reductive alkylation involves reacting p-phenylenediamine with 1-methylheptanal in the presence of a reducing agent (e.g., sodium borohydride or hydrogen gas). This method offers flexibility in alkyl chain length but requires stringent control over aldehyde purity to prevent side reactions.

Typical Conditions :

  • Solvent : Ethanol or tetrahydrofuran.

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Pressure/Temperature : 1–3 MPa H₂ at 80–120°C.

Yield and Selectivity

Yields of 70–85% are reported, with selectivity influenced by the reducing agent. For example, hydrogen gas with Pd/C achieves 95% selectivity for the bis-alkylated product, whereas sodium borohydride favors mono-alkylation.

Continuous-Flow Hydrogenation

Process Intensification

The continuous-flow method (CN103467305A) utilizes p-nitroaniline and 5-methyl-2-hexanone in a narrow-tube reactor under hydrogen pressure (0.5–2.5 MPa). A solid catalyst (e.g., Pt/Al₂O₃) enables rapid conversion (99% substrate conversion) with 95% selectivity.

Advantages :

  • Scalability : Suitable for high-throughput production.

  • Safety : Reduced solvent volume and controlled exotherms.

Reaction Parameters

ParameterRangeImpact on Yield
Temperature150–200°CHigher temps increase rate but risk decomposition
Hydrogen Pressure0.5–2.5 MPaElevated pressure improves H₂ solubility
Residence Time10–30 minutesLonger times enhance conversion

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Condensation80–9085–90ModerateHigh
Reductive Alkylation70–8580–95LowModerate
Continuous-Flow95–9995–98HighHigh

The continuous-flow method outperforms others in yield and scalability but requires significant capital investment. Condensation balances cost and efficiency, making it suitable for mid-scale production.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like mono-alkylated derivatives and oxidized species arise from incomplete reactions or over-reduction. Strategies include:

  • Stoichiometric Control : Maintaining excess 1-methylheptylamine in condensation.

  • Catalyst Regeneration : Periodic reactivation of Pt/Al₂O₃ in flow systems.

Purification Difficulties

High-boiling-point impurities necessitate advanced distillation techniques. Molecular distillation under vacuum (0.1–1 kPa) achieves >99% purity.

Recent Advances

Catalyst Innovations

Bimetallic catalysts (e.g., Pd-Fe/C) enhance hydrogenation rates by 30% compared to monometallic systems. Immobilized enzymes (e.g., lipases) are being explored for solvent-free alkylation.

Solvent Recycling

Closed-loop methanol recovery in condensation processes reduces waste by 40% .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(1-methylheptyl)-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-Bis(1-methylheptyl)-p-phenylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylheptyl)-p-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted p-Phenylenediamines

N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine (CAS 139-60-6)
  • Structure: Branched alkyl groups (1-ethyl-3-methylpentyl) enhance solubility in non-polar matrices.
  • Applications : Used in tire tread compounds for heat resistance .
  • Toxicity: Limited data, but developmental toxicity studies suggest bridging to related PPDs (e.g., NOEL for maternal toxicity at 70 mg/kg/day in rats) .
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD; CAS 793-24-8)
  • Structure : Mixed alkyl (1,3-dimethylbutyl) and aryl (phenyl) substituents.
  • Applications : Widely used in tire sidewalls; offers balanced antiozonant and antioxidant properties .
  • Environmental Impact: Its quinone derivative (6PPD-Q) is a emerging contaminant in urban environments (median concentration: 0.02–0.21 μg·g⁻¹ in tire tissue) .
N,N'-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2)
  • Structure : Shorter branched alkyl chains (sec-butyl).
  • Toxicity: Bridged developmental studies show a NOEL for teratogenicity at 200 mg/kg/day .

Aryl-Substituted p-Phenylenediamines

N,N′-Bis(methylphenyl)-1,4-benzenediamine (CAS 27417-40-9)
  • Structure : Aromatic methylphenyl groups instead of alkyl chains.
  • Applications : Facilitates chemical synthesis of organic molecules; priced at $110/5g .
  • Performance : Lower solubility in polymers compared to alkyl-substituted PPDs, limiting industrial use.
N,N'-Bis(phenylmethyl)benzene-1,4-diamine (CAS 10368-25-9)
  • Structure : Benzyl substituents increase steric bulk.
  • Reactivity : Used in niche applications requiring high thermal stability .

Hybrid Alkyl-Aryl Derivatives

N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
  • Applications : Common in rubber products; exhibits moderate volatility.
  • Toxicity: Maternal toxicity NOEL at 62.5 mg/kg/day in rats .

Key Comparison Metrics

Table 1: Structural and Functional Comparison

Compound (CAS) Substituents Primary Application Toxicity NOEL (mg/kg/day) Environmental Presence (Quinones)
N,N'-Bis(1-methylheptyl)-PPD (103-96-8) 1-methylheptyl Polymer antioxidants Not specified Not reported
6PPD (793-24-8) 1,3-dimethylbutyl + phenyl Tire antidegradant >250 (developmental) 6PPD-Q: 0.02–2.76 pg·m⁻³ (air)
77PD (3081-14-9) 1,4-dimethylpentyl Tire treads 30 (maternal) Not reported
IPPD (101-72-4) Isopropyl + phenyl Rubber antiozonant 62.5 (maternal) Not reported

Table 2: Environmental and Commercial Data

Compound (CAS) Environmental Concentration (Quinones) Price (Commercial) Synthesis Yield
N,N'-Bis(1-methylheptyl)-PPD Not detected Industrial scale Not specified
N,N′-Bis(methylphenyl)-PPD N/A $110/5g 60% (related PPDs)
6PPD-Q 0.23–1.02 ng·g⁻¹ (soil) N/A N/A

Critical Analysis of Research Findings

  • Environmental Impact: Quinone derivatives (e.g., 6PPD-Q) are persistent in ecosystems, highlighting the need for lifecycle assessments of PPD antioxidants .

Biological Activity

N,N'-Bis(1-methylheptyl)-p-phenylenediamine (MHPPD) is a compound belonging to the class of p-phenylenediamines, which are widely utilized as antioxidants and stabilizers in various industrial applications, particularly in rubber production. This article explores the biological activity of MHPPD, focusing on its toxicity, sensitization potential, and environmental impact.

MHPPD is characterized by its unique chemical structure, which includes two 1-methylheptyl groups attached to a p-phenylenediamine backbone. This structural configuration contributes to its functional properties as an antioxidant and its potential biological effects.

1. Toxicity and Sensitization

Research indicates that MHPPD exhibits significant skin sensitization potential. In studies utilizing the Local Lymph Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT), MHPPD was identified as a primary sensitizer. The potency of sensitization was assessed in comparison to other related compounds, revealing that MHPPD ranked lower than some derivatives but still presented notable sensitizing effects.

CompoundLLNA Sensitization PotencyGPMT Sensitization Potency
IPPDHighHigh
PADPAHighHigh
PPDModerateModerate
DMBPPDLowLow
MHPPD ModerateModerate

These findings suggest that while MHPPD is less potent than some of its analogs, it still poses a risk for allergic reactions upon dermal exposure, particularly in occupational settings where exposure is likely.

2. Ecotoxicity

The environmental impact of MHPPD has been assessed through various ecotoxicological studies. It has been classified as having high persistence and bioaccumulation potential. A GreenScreen Benchmark™ assessment assigned it a score indicating it as a "Chemical of High Concern," primarily due to its reproductive toxicity and skin sensitization effects.

  • Persistence : MHPPD is resistant to degradation in aquatic environments.
  • Bioaccumulation : The compound tends to accumulate in living organisms, raising concerns about long-term ecological effects.

Case Study 1: Sensitization Testing

In a comparative study involving several p-phenylenediamine derivatives, MHPPD was evaluated for its cross-reactivity with other sensitizers. The study found that animals sensitized with MHPPD showed cross-reactivity with other derivatives like DMBPPD and IPPD, indicating a shared mechanism of action among structurally similar compounds.

Case Study 2: Environmental Impact Assessment

Research conducted on the biodegradation of substituted p-phenylenediamines highlighted that compounds like MHPPD are poorly biodegradable. Studies indicated that while some members of this chemical family undergo photodegradation, MHPPD remains stable in the environment, leading to concerns about its long-term ecological footprint.

Research Findings

Recent studies have focused on developing analytical methods for detecting MHPPD in various matrices, including rubber products. High-performance liquid chromatography (HPLC) has been employed to quantify this compound effectively, aiding in monitoring exposure levels in industrial settings.

Q & A

Q. What analytical methods are recommended for quantifying N,N'-Bis(1-methylheptyl)-p-phenylenediamine in rubber or environmental matrices?

To quantify this compound, reverse-phase HPLC with UV detection is widely used. A Primesep 100 mixed-mode column (4.6 × 150 mm, 5 µm) is effective for separating phenylenediamine derivatives. Use an isocratic mobile phase of water:acetonitrile (95:5 v/v) with 0.1% sulfuric acid at 0.6 mL/min. UV detection at 210 nm optimizes sensitivity for aromatic amines. For complex matrices (e.g., tire tissue), pre-treatment with sonication-assisted extraction in dichloromethane followed by SPE cleanup (C18 cartridges) is advised .

Q. How should researchers handle stability challenges during storage of this compound?

Store the compound in amber glass vials under inert gas (N₂/Ar) at −20°C to prevent oxidation. Stability studies indicate degradation occurs via autoxidation, forming quinone derivatives (e.g., 8PPD-Q). Monitor purity via periodic HPLC-UV analysis. Avoid contact with transition metals or oxidizing agents, as these accelerate degradation .

Q. What are the key spectroscopic signatures for structural confirmation?

  • FT-IR : N-H stretching (3250–3350 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹).
  • NMR (¹H) : Aromatic protons (δ 6.5–7.2 ppm), branched alkyl chain protons (δ 0.8–1.6 ppm).
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 318.3 (C₂₀H₃₂N₂). Fragmentation patterns include loss of methylheptyl groups (−114 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies (e.g., acute vs. chronic effects) often arise from differences in exposure matrices or metabolite profiles. To address this:

  • Perform systematic reviews using PubMed/ECHA databases with filters for in vitro (e.g., Ames test) and in vivo models (e.g., OECD 407 guidelines).
  • Use LC-HRMS to identify transformation products (e.g., quinones) in biological samples, as these may drive toxicity .

Q. What methodologies detect environmental transformation products like 8PPD-quinone?

Employ suspect screening via LC-HRMS with a Q-Exactive Orbitrap. Key parameters:

  • Column : C18 (2.1 × 100 mm, 1.7 µm).
  • Gradient : 5–95% acetonitrile (0.1% formic acid) over 15 min.
  • Diagnostic ions : m/z 318.2198 ([M+H]⁺ for 8PPD-Q) and neutral losses (199.0633 Da). Validate with isotopically labeled standards and compare retention times to synthesized references .

Q. How can synthesis protocols for this compound be optimized for scalability?

A one-step alkylation of p-phenylenediamine with 1-bromo-3-chloropropane under phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yield (>85%). Key parameters:

  • Solvent : Toluene/water biphasic system.
  • Temperature : 80°C for 12 hr.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .

Q. What strategies mitigate matrix interference in quantifying this compound in tire wear particles?

  • Sample prep : Sequential extraction with hexane (non-polar interferents) followed by methanol (target analyte).
  • Chromatography : Use a phenyl-hexyl column to enhance retention of aromatic amines.
  • Detection : Couple HPLC with fluorescence detection (λ_ex 280 nm, λ_em 340 nm) for improved selectivity over UV .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(1-methylheptyl)-p-phenylenediamine

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